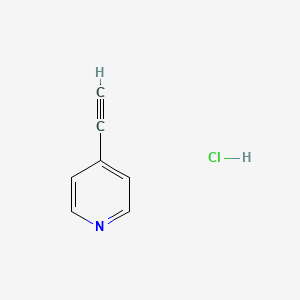

4-Ethynylpyridine hydrochloride

Overview

Description

4-Ethynylpyridine hydrochloride acts as a ligand for the synthesis of various metallic complexes .

Synthesis Analysis

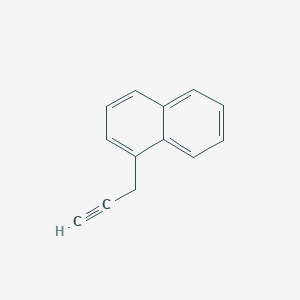

4-Ethynylpyridine hydrochloride is used in the preparation of alkynyl platinum (II) compounds with dichloro (1,2-bis (diphenylphosphino)ethane)platinium (II) complex in the presence of base and copper iodide as a catalyst. It is also used as an intermediate in the synthesis of 1,4-bis (4-pyridyl)butadiyne .Molecular Structure Analysis

The molecular formula of 4-Ethynylpyridine hydrochloride is C7H6ClN .Chemical Reactions Analysis

4-Ethynylpyridine hydrochloride may be used in the preparation of the following 2-methyl-6- (phenylethynyl)pyridine (MPEP) analogs: 1,4-bis (pyridin-4-ylethynyl)benzene, 4- ( (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)ethynyl)pyridyl, 4- ( (3-iodophenyl)ethynyl)pyridine, 4- ( (4-iodophenyl)ethynyl)pyridine, 1,4-di (pyridine-4-yl)buta-1,3-diyne .Scientific Research Applications

Hydrohalogenation Applications

4-Ethynylpyridine hydrochloride demonstrates significant potential in hydrohalogenation processes. When reacted with hydrochloric acid, ethynylpyridine readily forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group. This results in efficient hydrochlorination, and the approach can also be applied for hydrobromination and hydroiodination. This finding suggests its utility in synthesizing various halogenated compounds (Muragishi, Asahara, & Nishiwaki, 2017).

Soil Nitrification Inhibition

4-Ethynylpyridine has been evaluated as a soil nitrification inhibitor. It demonstrates effectiveness in inhibiting nitrification in soil, particularly when compared with other patented or proposed fertilizer amendments. This indicates its potential as a fertilizer amendment to retard nitrification of fertilizer nitrogen in soil, offering a method for more sustainable agriculture practices (McCarty & Bremner, 1990).

Organometallic Chemistry

In organometallic chemistry, 4-Ethynylpyridine hydrochloride has been used to create complex structures. For instance, its reaction with mercuric acetate yields bis(4-pyridylethynyl)mercury, which forms infinite zigzag chains. These structures provide insights into metal coordination and molecular assembly in organometallic compounds (Hoskins, Robson, & Sutherland, 1996).

Synthesis of Quinazolines

4-Ethynylpyridine is also integral in synthesizing quinazolines, which have applications in pharmacology and molecular biology. The synthesis involves cross-coupling reactions and has led to the development of compounds with anti-Mycobacterium tuberculosis properties. These findings suggest its role in creating new therapeutic agents (Dilebo et al., 2021).

Polymer Science

In the field of polymer science, 4-Ethynylpyridine hydrochloride contributes to the development of conjugated polymers. It's used in the synthesis of polyacetylenes with aromatic ring substituents, influencing their Raman dispersion and optical properties. This has implications for materials science, particularly in creating new photoluminescent materials (Millen, Faria, & Temperini, 2006).

Electrochemical Sensor Development

4-Ethynylpyridine hydrochloride is employed in modifying electrodes for electrochemical sensors. The modification with ethynylpyridine and subsequent attachment of metal complexes enhances the sensor's electrocatalytic abilities. This is particularly useful in developing sensors for specific analytes like hydrazine (Coates & Nyokong, 2012).

Safety and Hazards

4-Ethynylpyridine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and handle in a well-ventilated place .

Relevant Papers Relevant papers on 4-Ethynylpyridine hydrochloride include studies on its use in the preparation of various compounds and its role as a ligand in the synthesis of metallic complexes .

Mechanism of Action

Target of Action

4-Ethynylpyridine hydrochloride is primarily used as a ligand in the synthesis of various metallic complexes . The primary targets of this compound are therefore the metal ions in these complexes.

Mode of Action

The compound interacts with its targets by coordinating to the metal ions in the complexes. This interaction results in the formation of stable metallic complexes .

Biochemical Pathways

It is known that the compound is used in the preparation of various metallic complexes . These complexes can be involved in a variety of biochemical pathways depending on their specific composition and structure.

Result of Action

The molecular and cellular effects of 4-Ethynylpyridine hydrochloride’s action are primarily related to its role as a ligand in the formation of metallic complexes . The specific effects would depend on the nature of the metallic complex formed and its interaction with biological systems.

Action Environment

The action, efficacy, and stability of 4-Ethynylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of other chemicals, pH, temperature, and other environmental conditions can also affect its action and efficacy.

properties

IUPAC Name |

4-ethynylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N.ClH/c1-2-7-3-5-8-6-4-7;/h1,3-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBZWZGIZHLUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584183 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylpyridine hydrochloride | |

CAS RN |

352530-29-1 | |

| Record name | 4-Ethynylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

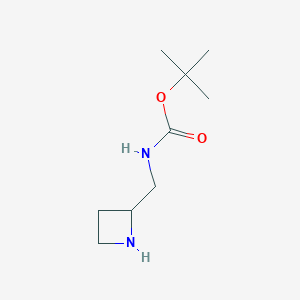

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 4-Ethynylpyridine hydrochloride in materials science?

A: 4-Ethynylpyridine hydrochloride serves as a versatile building block in synthesizing compounds with potential applications in materials science. For instance, it acts as a ligand in the synthesis of platinum(II) compounds like [Pt(CCPy)2(dppe)], where it coordinates to the platinum center through its nitrogen atom. [] This coordination, along with the presence of the ethynyl group, contributes to the compound's photoluminescent properties and its ability to form multilayer films via layer-by-layer self-assembly. [] Similarly, 4-Ethynylpyridine hydrochloride reacts with 2,7-dibromo-9H-carbazole to form 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole, a compound likely to exhibit interesting optoelectronic properties due to its extended π-conjugated system. []

Q2: How is the structure of compounds incorporating 4-Ethynylpyridine hydrochloride confirmed?

A: Various analytical techniques are employed to confirm the structure of compounds synthesized using 4-Ethynylpyridine hydrochloride. Single-crystal X-ray diffraction analysis is a powerful tool that provides detailed information about the molecular structure, including bond lengths, bond angles, and crystal packing. [, ] This technique was used to determine the crystal structure of both [Pt(CCPy)2(dppe)] and 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate. [, ] Furthermore, other characterization methods, such as thermogravimetric analysis (TGA), powder X-ray diffraction (PXRD), UV-vis spectroscopy, and photoluminescence studies, are used to complement the structural information and investigate the properties of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)